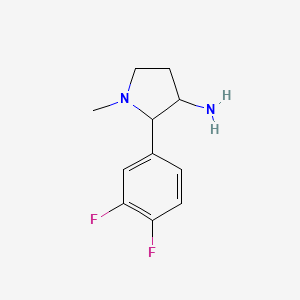

2-(3,4-二氟苯基)-1-甲基吡咯烷-3-胺

描述

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .科学研究应用

有机发光器件

与 2-(3,4-二氟苯基)-1-甲基吡咯烷-3-胺 的化学结构相关的 2,4-二氟苯基官能化的芳基胺已被合成并用作有机发光器件中的空穴注入/空穴传输层。发现这些化合物由于引入了强吸电子氟化取代基,显着提高了器件性能,这些取代基平衡了注入的载流子并提高了这些器件的效率和亮度(Li 等人,2012 年)。

氢胺化和氢硅烷化催化

该化合物已在阳离子铱 (I) 配合物催化的氢胺化和氢硅烷化反应的背景下进行了研究。这些反应在有机合成中对于胺和硅烷的形成至关重要,证明了该化合物在促进高效合成途径中的潜力(Field 等人,2003 年)。

钯促进的环化反应

研究探索了在钯促进的环化反应中使用氨基烯来生成 C- 或 N-取代的 2-甲基吡咯烷和 2-甲基哌啶。这证明了该化合物在合成复杂的含氮杂环中的相关性,这些杂环在药物化学中很有价值(Pugin & Venanzi, 1981)。

直接酰胺偶联

已经开发了使用 N-甲基吡咯烷等相关化学品从胺和羧酸直接合成酰胺的方法。该方法以其效率、广泛的功能基兼容性和可扩展性潜力而著称,突出了其在药物和有机合成中的重要性(D'Amaral 等人,2021 年)。

PARP 抑制剂发现

已发现含有 2-甲基吡咯烷基结构的化合物是有效的 PARP 抑制剂,可用于治疗癌症。这些抑制剂,如 ABT-888,表现出很强的酶和细胞效力,突出了 2-(3,4-二氟苯基)-1-甲基吡咯烷-3-胺所属的结构类别的治疗意义(Penning 等人,2009 年)。

作用机制

Target of Action

It’s structurally similar to ticagrelor , which is a P2Y12 receptor antagonist . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

If we consider its similarity to ticagrelor, it might act as an antagonist to the p2y12 receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting platelet aggregation .

Biochemical Pathways

Ticagrelor’s antagonism of the p2y12 receptor affects the adp-induced platelet aggregation pathway . This leads to a decrease in blood clot formation .

Pharmacokinetics

Ticagrelor, a similar compound, has a bioavailability of 36%, is metabolized in the liver (cyp3a4), and has a half-life of 7-85 hours for Ticagrelor and 85-10 hours for its active metabolite . These properties might be similar for 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine.

Result of Action

Ticagrelor’s action results in the inhibition of platelet aggregation, reducing the risk of thrombotic events such as stroke and heart attack .

属性

IUPAC Name |

2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVHXBQGSQFNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |

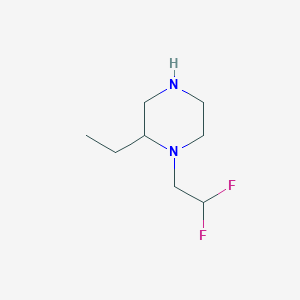

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

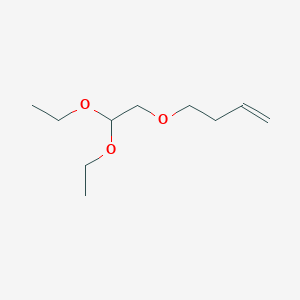

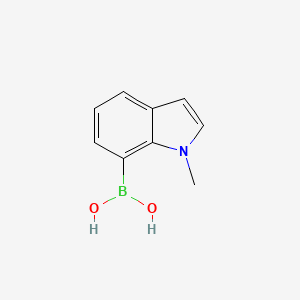

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)